molecular formula C19H30ClF3N2O2 B3014801 1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185554-92-0

1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B3014801
CAS No.: 1185554-92-0
M. Wt: 410.91
InChI Key: LDADXWMVRBERBD-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone with a tert-pentyloxy group at position 1 and a 4-(3-(trifluoromethyl)phenyl)piperazine moiety at position 3, stabilized as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N2O2.ClH/c1-4-18(2,3)26-14-17(25)13-23-8-10-24(11-9-23)16-7-5-6-15(12-16)19(20,21)22;/h5-7,12,17,25H,4,8-11,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADXWMVRBERBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, with the molecular formula C19H30ClF3N2O2 and a molecular weight of 410.91 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure is crucial for understanding the biological activity of the compound. Its IUPAC name is 1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol; hydrochloride. The presence of a trifluoromethyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation can influence mood and anxiety-related behaviors.
  • Dopaminergic Activity : The trifluoromethyl group may enhance the lipophilicity of the compound, potentially increasing its ability to cross the blood-brain barrier and interact with dopaminergic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar piperazine derivatives exhibit antimicrobial activity against various bacterial strains, indicating that this compound may possess similar properties.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the literature:

Activity Type Reference Compound IC50/Zone of Inhibition Notes
AntimicrobialPiperazine derivativesMIC 6-12.5 µg/mLEffective against E. coli, S. aureus
CytotoxicityBenzylpiperazine derivativesIC50 0.13 ± 0.06 µMAgainst human leukemia cells (CEM)
CNS ActivityPiperazine-based antidepressantsVariesPotential for treating anxiety and depression

Case Study 1: Antimicrobial Activity

In a study examining piperazine derivatives, compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and reported zones of inhibition ranging from 9 mm to 20 mm, indicating promising antibacterial properties .

Case Study 2: CNS Effects

Another investigation focused on the CNS effects of piperazine derivatives highlighted their potential as anxiolytic agents. The study demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in rodent models, suggesting that similar compounds might be effective for treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include piperazine- or phenoxy-propanol derivatives with variations in substituents, aromatic groups, and salt forms. Below is a comparative analysis:

Compound Name Substituents Piperazine Modification Salt Form Biological Activity/Properties References
1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride Tert-pentyloxy, 3-(trifluoromethyl)phenyl Piperazine with aromatic substitution Hydrochloride Hypothetical α/β-adrenergic modulation [Synthesis logic:
1-(tert-Butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride tert-Butylamino, 4-isopropylphenoxy No piperazine; phenoxy group Hydrochloride Beta-blocker (e.g., propranolol analogues)
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantylphenoxy, 4-methylpiperazine Methyl-piperazine Dihydrochloride Potential CNS activity due to adamantane
Avishot/Flivas (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol) 2-Methoxyphenyl, naphthyloxy Piperazine with 2-methoxyphenyl substitution Free base or salt Known β-blocker with vasodilatory effects
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride 3-(Trifluoromethoxy)phenyl Piperazin-2-one (cyclic amide) Hydrochloride Antidepressant or antipsychotic potential

Key Structural Differences:

  • Backbone Flexibility : The propan-2-ol backbone is conserved across all analogues, but substitutions at positions 1 and 3 dictate target specificity.
  • Piperazine Modifications : Methyl-piperazine () or 2-methoxyphenyl-piperazine () alter receptor binding kinetics. The target compound’s unmodified piperazine may favor broader receptor interactions.
  • Salt Forms : Dihydrochloride salts () offer higher solubility but may require dose adjustments compared to hydrochloride forms.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The tert-pentyloxy group in the target compound likely increases lipophilicity (logP) compared to tert-butylamino () or adamantyl () groups, favoring blood-brain barrier penetration .
  • Receptor Affinity : The trifluoromethylphenyl group may enhance binding to serotonin or adrenergic receptors, similar to 3-(trifluoromethoxy)phenyl-piperazin-2-one (), which is explored for CNS disorders .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, contrasting with methoxy groups (), which are prone to demethylation .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight ~438.9 g/mol ~342.9 g/mol ~491.4 g/mol
logP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~4.1
Solubility (Water) Moderate (hydrochloride) High (hydrochloride) Low (dihydrochloride)

Table 2: Receptor Binding Profiles (Hypothetical)

Target Receptor Target Compound Affinity (Ki) Compound (Avishot) Affinity (Ki)
β1-Adrenergic ~50 nM ~10 nM
5-HT1A ~200 nM >1 µM
D2 Dopamine ~500 nM N/A

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